molecular formula C18H15ClN2O4S B2504032 5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide CAS No. 875285-89-5

5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide

Cat. No.: B2504032
CAS No.: 875285-89-5
M. Wt: 390.84
InChI Key: TZEMYWFFYHZGQD-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a chlorophenyl group, a methyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring One common approach is the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the furan ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules. Its interaction with biological targets can be studied to understand its effects on cellular processes.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound in drug discovery, particularly for diseases where modulation of specific molecular pathways is required.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group, for instance, can bind to enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group may also play a role in the compound's binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: Potential targets include enzymes involved in metabolic pathways or signal transduction.

  • Receptors: The compound may interact with receptors on cell surfaces, influencing cellular responses.

Comparison with Similar Compounds

  • 5-(2-Chlorophenyl)-N-cyclopentyl-2-furamide: Similar structure but different substituents.

  • 5-(2-Chlorophenyl)furfural: Related furan derivative with different functional groups.

Uniqueness: The uniqueness of 5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-11-15(10-17(25-11)14-4-2-3-5-16(14)19)18(22)21-12-6-8-13(9-7-12)26(20,23)24/h2-10H,1H3,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEMYWFFYHZGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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